2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Description
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS: 223555-54-2) is a boronate ester featuring a 1,3-dioxolane-substituted phenyl ring fused to a 1,3,2-dioxaborolane moiety. Key properties include:
- Molecular formula: C₁₂H₁₃BO₄
- Molecular weight: 220.03 g/mol
- Melting point: 104–106°C (in isopropanol) .
- Density: 1.20 g/cm³ (predicted) .
- Boiling point: 371°C (predicted) .
This compound is structurally distinct due to the 1,3-dioxolane ring, which enhances electron-donating effects and influences reactivity in cross-coupling reactions.
Properties
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZKYGQVUNIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most extensively documented method involves the cyclocondensation of 4-formylphenylboronic acid with ethylene glycol under acidic conditions. This one-pot reaction achieves simultaneous protection of the aldehyde group as a 1,3-dioxolane and formation of the boronic ester.
Reagents and Stoichiometry
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4-Formylphenylboronic acid : 1.00 equiv. (8.28 mmol)
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Ethylene glycol : 4.00 equiv. (33.1 mmol)
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p-Toluenesulfonic acid : 0.025 equiv. (0.207 mmol)
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Solvent : Toluene (20 mL)
Procedure
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The reaction is conducted in a flame-dried 100 mL round-bottom flask under atmosphere.
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A Dean-Stark apparatus is employed for azeotropic removal of water at reflux (3 hours).
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Post-reaction, the mixture is concentrated under reduced pressure, yielding a crude oil.
Purification
Flash chromatography (hexanes/ethyl acetate, 5:1) affords the target compound as a colorless oil in 89% yield (2.15 g).
Spectroscopic Characterization
| Parameter | Data | Source |
|---|---|---|
| NMR | δ 4.37 (s, 4H), 7.26–7.83 (m, 4H) | |
| NMR | δ 65.6, 103.8, 126.1, 135.1, 141.2 | |
| IR (KBr) | 2986, 1612, 1398, 1216, 1095 cm | |
| HRMS (EI) | (M-H): 219.0836 |
Alternative Methodologies and Comparative Analysis
Boronic Acid Protection via Magnesium Sulfate
A modified approach utilizes dichloromethane as the solvent and magnesium sulfate as a desiccant to drive boronic ester formation:
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4-Isopropylphenylboronic acid (1.00 equiv.) reacts with ethylene glycol (1.10 equiv.) in .
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Stirring for 15 hours at room temperature followed by chromatography (hexanes/EtOAc, 8:1) yields 89% product.
Mechanistic Insights
Acid-Catalyzed Pathway
The reaction proceeds via:
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Protonation of the boronic acid’s hydroxyl group by -TSA.
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Nucleophilic attack by ethylene glycol to form a tetrahedral intermediate.
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Cyclization with concurrent water elimination (facilitated by azeotropic distillation).
Side Reactions and Mitigation
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Oligomerization : Minimized by stoichiometric control of ethylene glycol.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The boron center can be reduced to form boron-hydride species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of boron-hydride species.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Catalysis: Employed as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane depends on its application. In catalysis, the boron center can coordinate with metal catalysts, facilitating various chemical transformations. In medicinal chemistry, the compound’s unique structure may interact with biological targets, influencing biochemical pathways and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and structurally related boronate esters:
Key Observations:
Thermal Stability : The target compound’s higher melting point (104–106°C) compared to 2-p-Tolyl[1,3,2]dioxaborolane (61–63°C) suggests enhanced crystallinity due to the rigid 1,3-dioxolane ring.
.
Molecular Weight : Derivatives with tetramethyl groups (e.g., 2-[4-(2-Furyl)phenyl]-...) exhibit higher molecular weights (270 g/mol) due to pinacol-derived substituents .
Stability and Handling
- Solid vs. Liquid Forms : The target compound is a solid at room temperature, unlike liquid derivatives such as 2-(4-methoxybutyl)-... , making it easier to handle in stoichiometric reactions.
- Air Sensitivity : Fluorinated derivatives (e.g., 2-(4-(difluoromethoxy)phenyl)-...) may exhibit greater air sensitivity due to electronegative substituents .
Biological Activity
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane, also known by its CAS number 850411-10-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a dioxaborolane ring combined with a dioxolane moiety. Its structure can be summarized as follows:
- Molecular Formula : C16H23BO5
- Molecular Weight : 306.16 g/mol
- IUPAC Name : 2-(4-(1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Boiling Point | Not specified |
| Density | Not specified |
Antibacterial and Antifungal Properties
Research indicates that compounds containing the 1,3-dioxolane structure often exhibit significant antibacterial and antifungal activities. A study highlighted that various synthesized derivatives of 1,3-dioxolanes demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Case Study: Biological Screening
In a recent study involving derivatives similar to this compound:
- Tested Strains :
- Gram-positive: Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
- Gram-negative: Pseudomonas aeruginosa, Escherichia coli
- Fungal: Candida albicans
The results indicated that most derivatives exhibited strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against various strains .
The biological activity of this compound is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The presence of the dioxolane ring may enhance its interaction with biological targets due to conformational flexibility .
Comparative Analysis of Related Compounds
To provide further insight into the biological activity of this compound, a comparison with other related compounds is useful.
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 1,3-Dioxolanes (various derivatives) | High | Moderate |
| Other Boron Compounds | Variable | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
